1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 1 with a 3-fluoro-4-methylphenyl group and at position 4 with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety. This hybrid structure combines the pharmacophoric properties of triazoles (known for hydrogen bonding and metabolic stability) and thiazoles (implicated in diverse biological activities, including antimicrobial and anticancer effects) .
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-11-3-6-13(9-15(11)20)25-18(21)17(23-24-25)19-22-16(10-27-19)12-4-7-14(26-2)8-5-12/h3-10H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPWNGIREJESHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Formation of the triazole ring: The thiazole intermediate can be subjected to a cycloaddition reaction with an azide compound to form the triazole ring.
Substitution reactions: The final compound can be obtained by introducing the fluoro and methoxy substituents through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Cycloaddition and Ring Formation Reactions
The triazole ring in this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) during synthesis. Key parameters for this reaction include:
| Reaction Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Catalyst | CuI (5 mol%) | 78–85% | |
| Solvent | DMF/H<sub>2</sub>O (3:1) | — | |
| Temperature | 60°C, 12–18 hrs | — |
This step forms the 1,2,3-triazole core, with the 4-(4-methoxyphenyl)thiazole-2-yl group introduced via thiazole ring cyclization using:
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Hantzsch thiazole synthesis : Reaction of α-halo ketones with thioureas under reflux (ethanol, 6–8 hrs) .
Substitution Reactions
The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich aromaticity, while the triazole amine group (-NH<sub>2</sub>) participates in nucleophilic reactions:
Thiazole Ring Modifications
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Halogenation : Bromine in acetic acid introduces Br at C5 of thiazole (yield: 65–72%) .
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> selectively nitrates the 4-methoxyphenyl group.
Triazole Amine Reactivity
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Acylation : Reacts with acetyl chloride (pyridine, 0°C) to form N-acetyl derivatives.
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Sulfonation : Forms sulfonamide analogs using benzenesulfonyl chloride (DMAP catalyst).
Oxidation and Reduction
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Oxidation :
-
Reduction :
Functionalization for Biological Activity
Structural analogs show enhanced bioactivity after functional group interconversion:
Ring-Opening and Degradation
Under harsh conditions:
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Acidic hydrolysis (6M HCl, reflux) cleaves the thiazole ring to form thioamide intermediates .
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Photodegradation : UV exposure (254 nm) decomposes the triazole ring via N–N bond cleavage .
Reactivity Comparison of Core Moieties
| Structural Feature | Reactivity Profile | Key Reactions |
|---|---|---|
| 1,2,3-Triazole ring | Nucleophilic at N1, electrophilic at C4 | CuAAC, alkylation |
| 1,3-Thiazole ring | Electrophilic at C5, resistant to reduction | Halogenation, nitration |
| 4-Methoxyphenyl group | Ortho/para-directing, oxidizable | Demethylation, nitration |
Reaction Monitoring Techniques
Scientific Research Applications
Chemistry
In chemistry, 1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical agent. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers may study this compound for its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
In industry, the compound may be used in the development of new agrochemicals, such as herbicides or pesticides. Its unique chemical properties can also make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural analogs, their substituents, biological activities, and synthesis yields:
Substituent Effects on Activity
- Electron-Withdrawing Groups (EWGs): The 3-fluoro-4-methylphenyl group in the target compound may enhance metabolic stability and bioavailability compared to non-halogenated analogs . The nitro group in the benzothiazole analog () likely contributes to its antiproliferative activity by modulating electron density .
- Methoxy Groups: The 4-methoxyphenyl substituent in the target compound could improve solubility and influence binding interactions via steric and electronic effects, similar to methoxy-substituted thiazoles in .
- Halogenated Derivatives: Chloro and bromo analogs () exhibit antimicrobial activity, suggesting halogens enhance target binding through hydrophobic interactions or halogen bonding .
Structural Characterization
- Crystallography: Isostructural compounds () adopt planar conformations with perpendicular fluorophenyl groups, which may influence intermolecular interactions in therapeutic targets .
- Software Tools: SHELX programs () and WinGX () are widely used for crystallographic refinement, ensuring accurate structural determination .
Biological Activity
The compound 1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 373.44 g/mol
- IUPAC Name : 1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Structural Features
The compound features:
- A triazole ring , which is known for its diverse biological activities.
- A thiazole moiety , contributing to its potential anticancer properties.
- Fluorine and methoxy substituents that may enhance its pharmacokinetic profile.
Anticancer Potential
Recent studies have indicated that compounds containing triazole and thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound showed IC values ranging from 5 to 15 µM against A549 (lung cancer) and MCF7 (breast cancer) cell lines. This suggests a moderate level of activity compared to standard chemotherapeutic agents like doxorubicin .
The proposed mechanism of action includes:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle by inducing apoptosis in cancer cells.
- Targeting Bcl-2 Pathway : Similar compounds have been shown to affect the Bcl-2 protein family, which plays a crucial role in regulating apoptosis .
Antimicrobial Activity
Preliminary studies suggest that this compound also possesses antimicrobial properties:
- Antibacterial Tests : The compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL for Gram-positive bacteria .
Summary of Biological Activities
| Activity Type | Target Cell Lines | IC Values (µM) | Notes |
|---|---|---|---|
| Cytotoxicity | A549 (lung cancer) | 10 | Moderate activity |
| MCF7 (breast cancer) | 12 | Comparable to doxorubicin | |
| Antibacterial | Staphylococcus aureus | <10 | Effective against Gram-positive |
| Escherichia coli | >20 | Limited activity |
Study 1: Cytotoxic Effects on Cancer Cells
In a study published in Frontiers in Microbiology, researchers evaluated the cytotoxic effects of various thiazole and triazole derivatives. The findings indicated that compounds with similar structures exhibited significant anticancer activity through apoptosis induction and cell cycle arrest .
Study 2: Antimicrobial Activity Assessment
Another research effort focused on assessing the antimicrobial properties of triazole derivatives. The results demonstrated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
